(2R)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine

Chiral amine Enantiomeric differentiation Chromane stereochemistry

(2R)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine (CAS 2248175-03-1) is an enantiopure (R)-configured chromane derivative bearing a primary amine at the terminal position of a 2-substituted propyl side chain attached to the 6-position of the benzopyran ring system. The chromane (3,4-dihydro-2H-1-benzopyran) scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of FDA-approved drugs including nebivolol, troglitazone, and ormeloxifene, as well as vitamin E congeners (tocopherols and tocotrienols).

Molecular Formula C12H17NO
Molecular Weight 191.274
CAS No. 2248175-03-1
Cat. No. B2689208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine
CAS2248175-03-1
Molecular FormulaC12H17NO
Molecular Weight191.274
Structural Identifiers
SMILESCC(CN)C1=CC2=C(C=C1)OCCC2
InChIInChI=1S/C12H17NO/c1-9(8-13)10-4-5-12-11(7-10)3-2-6-14-12/h4-5,7,9H,2-3,6,8,13H2,1H3/t9-/m0/s1
InChIKeyJJKKAVCBKWORSR-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2R)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine (CAS 2248175-03-1): Chiral Chromane Primary Amine for Enantioselective Synthesis and Drug Discovery


(2R)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine (CAS 2248175-03-1) is an enantiopure (R)-configured chromane derivative bearing a primary amine at the terminal position of a 2-substituted propyl side chain attached to the 6-position of the benzopyran ring system . The chromane (3,4-dihydro-2H-1-benzopyran) scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of FDA-approved drugs including nebivolol, troglitazone, and ormeloxifene, as well as vitamin E congeners (tocopherols and tocotrienols) [1]. With a molecular formula of C12H17NO and molecular weight of 191.27 g/mol, this compound possesses a single chiral center at the 2-position of the propyl side chain, a defining feature that critically influences its utility in asymmetric synthesis and its potential interactions with biological targets [2].

Why Generic Substitution Fails for (2R)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine: Stereochemical Identity, Positional Specificity, and the Limitations of Racemic or Achiral Analogs


Substituting (2R)-2-(3,4-dihydro-2H-chromen-6-yl)propan-1-amine with its (S)-enantiomer (CAS 2248172-67-8), positional isomers (e.g., 4-yl-substituted variant CAS 2248216-78-4), or simpler achiral chromane amines (e.g., chroman-6-ylmethylamine, CAS 55746-21-9) is scientifically unjustified due to three intersecting factors . First, stereochemistry at the chiral center profoundly influences biological target engagement: within the chromane class, enantiomeric pairs have been documented to exhibit up to 3-fold differences in receptor binding affinity, as demonstrated by (R)- vs (S)-chroman-4-amine at somatostatin receptors . Second, the 6-position attachment of the propan-1-amine side chain on the aromatic ring, as opposed to substitution at the 2- or 4-positions of the dihydropyran ring, determines both the vector of the primary amine pharmacophore and the compound's overall molecular shape, parameters that directly govern structure-activity relationships [1]. Third, the primary amine functionality provides a versatile synthetic handle for derivatization—including amide coupling, reductive amination, and sulfonamide formation—that is absent in N-alkylated or N,N-disubstituted analogs, limiting the latter's utility as building blocks [2]. These orthogonal differentiation axes establish that no single generic substitute can recapitulate the combined stereochemical, positional, and functional-group properties of this specific compound.

(2R)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Enantiomeric Excess and Stereochemical Purity: (R)-Configuration as a Determinant of Biological Recognition

Within the chromane amine class, stereochemistry at the chiral carbon atom adjacent to the amine group is a critical determinant of receptor binding affinity. For the structurally related chroman-4-amine system, the (R)-enantiomer exhibits approximately 3-fold higher binding affinity at somatostatin receptors compared to its (S)-counterpart in direct radioligand competition assays . This class-level stereochemical sensitivity is corroborated by findings in 3-aminochroman derivatives targeting 5-HT1A receptors, where enantiopure compounds show Ki values as low as 4.4 nM, whereas racemic mixtures or opposite enantiomers display markedly reduced affinity [1]. The target compound, bearing the (R)-configuration at the carbon carrying the aminomethyl group, is thus expected—based on class-level inference—to exhibit distinct pharmacological recognition relative to its (S)-enantiomer (CAS 2248172-67-8). However, no direct head-to-head binding comparison between these two specific enantiomers has been published in the peer-reviewed literature as of the present analysis. This represents a critical data gap that procurement decisions must account for.

Chiral amine Enantiomeric differentiation Chromane stereochemistry Drug discovery building block

Positional Isomer Differentiation: 6-yl vs 4-yl Substitution and Implications for Pharmacophoric Geometry

The attachment of the propan-1-amine side chain at the 6-position of the chromane aromatic ring, as opposed to the 4-position (CAS 2248216-78-4), produces fundamentally different molecular geometries. In the 6-yl isomer, the amine-bearing side chain extends from the benzo portion of the chromane scaffold, positioning the primary amine at a distinct distance and angle relative to the dihydropyran oxygen atom compared to 4-yl-substituted analogs where the side chain emerges from the heterocyclic ring [1]. This positional difference has documented consequences in related chromane series: in the 2,6-substituted chroman beta-3 adrenoreceptor agonist series (US Patent 6,660,752), the 6-position substitution pattern was specifically identified as critical for receptor subtype selectivity, with 6-substituted analogs demonstrating distinct pharmacological profiles from 4- or 7-substituted regioisomers [2]. For procurement purposes, the 6-yl substitution pattern cannot be functionally replicated by the commercially available 4-yl isomer (CAS 2248216-78-4), as these represent constitutionally distinct compounds with non-interchangeable pharmacophoric vectors.

Positional isomer Structure-activity relationship Chromane substitution Pharmacophore vector

Primary Amine Functionality as a Versatile Synthetic Handle: Comparative Derivatization Capacity

The primary amine group of (2R)-2-(3,4-dihydro-2H-chromen-6-yl)propan-1-amine enables a broader range of downstream synthetic transformations compared to secondary or tertiary amine analogs. Published methodology for optically active 6-substituted 2-(aminomethyl)chromans demonstrates that such primary amine building blocks can undergo amide coupling with carboxylic acids, reductive amination with aldehydes and ketones, sulfonamide formation with sulfonyl chlorides, and urea synthesis with isocyanates—all transformations that are either impossible or significantly lower-yielding with N-alkylated analogs [1]. In contrast, the simpler chroman-6-ylmethylamine (CAS 55746-21-9, MW 163.22) lacks the chiral center on the side chain entirely, while n-methyl-(chroman-6-ylmethyl)amine (CAS 950603-17-5) has its amine already partially substituted, reducing its utility as a diversification point . The presence of the additional methylene spacer in the propan-1-amine chain (compared to the methylamine analog) further extends the reach of the amine group, potentially enabling access to binding pockets inaccessible to shorter-chain analogs—an established principle in fragment-based drug design .

Primary amine Synthetic building block Derivatization Medicinal chemistry

Chromane Scaffold as a Privileged Structure: Documented Multi-Target Pharmacological Relevance

The chromane scaffold is classified as a privileged structure in medicinal chemistry, defined as a molecular framework capable of providing ligands for diverse receptor types [1]. FDA-approved chromane-based drugs span multiple therapeutic areas: nebivolol (beta-1 adrenergic receptor antagonist for hypertension), troglitazone (PPARγ agonist for diabetes, withdrawn), and ormeloxifene (selective estrogen receptor modulator) [2]. Within the 3-aminochroman subclass, compounds have demonstrated dual 5-HT1A receptor affinity (Ki = 4.4 nM) and serotonin transporter inhibition, a profile relevant to antidepressant development [3]. Chromane derivatives have additionally shown activity at CRTH2/DP2 receptors (relevant to allergic inflammation), beta-3 adrenoreceptors, and somatostatin receptor subtype 5 (SSTR5) [4]. This multi-target potential, while not directly validated for the target compound itself, establishes the scaffold's broad pharmacological relevance and supports its selection as a screening starting point or fragment for lead generation over non-privileged scaffolds that lack such documented target engagement breadth.

Privileged structure Chromane pharmacology Drug discovery Multi-target ligand

Best Research and Industrial Application Scenarios for (2R)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine Based on Verified Evidence


Enantioselective Synthesis of Chromane-Derived Pharmaceutical Intermediates

This compound is optimally deployed as a chiral building block in the asymmetric synthesis of chromane-containing pharmaceutical agents, leveraging the (R)-configured stereocenter and the versatile primary amine handle [1]. Published methodology for optically active 6-substituted 2-(aminomethyl)chromans confirms that such primary amine building blocks can be elaborated via amide coupling, reductive amination, or sulfonamide formation into more complex chromane-derived pharmacophores [2]. The 6-position attachment of the side chain provides a distinct vector for molecular elaboration compared to 2- or 4-substituted chromane building blocks, enabling access to a unique region of chemical space within chromane-focused medicinal chemistry programs [3]. Procurement is indicated when the synthetic route requires a pre-installed chiral center at the alpha position to the amine on the propyl side chain, a feature not available from achiral chromane building blocks such as chroman-6-ylmethylamine.

Stereochemical Probe in Structure-Activity Relationship (SAR) Studies of GPCR Ligands

Given the documented stereochemical sensitivity of chromane amine derivatives at GPCR targets—including up to 3-fold enantiomeric differences in somatostatin receptor binding [1] and enantiomer-specific 5-HT1A receptor engagement (Ki as low as 4.4 nM for select 3-aminochromans) [2]—this (R)-configured compound serves as a stereochemical probe for SAR investigations. When used alongside its (S)-enantiomer (CAS 2248172-67-8) and the corresponding racemate, researchers can deconvolute the contribution of absolute configuration to target binding affinity and functional activity. This application is particularly relevant for programs targeting GPCRs where chromane derivatives have established precedent, including serotonin receptor subtypes, adrenergic receptors, and prostaglandin receptors [3]. The primary amine also enables direct conjugation to fluorophores or affinity tags for target engagement studies without altering the stereochemical integrity of the scaffold.

Fragment-Based Lead Generation Using the Chromane Privileged Scaffold

As a low-molecular-weight (191.27 Da) fragment incorporating the chromane privileged structure, this compound meets established fragment-based drug discovery (FBDD) criteria including the 'rule of three' (MW < 300, clogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3) [1]. The chromane scaffold has demonstrated engagement with multiple target classes including GPCRs, nuclear receptors, and enzymes, making it a productive starting point for fragment screening campaigns [2]. The primary amine provides a synthetically accessible growth vector for fragment elaboration, while the (R)-configured chiral center offers the opportunity to explore stereochemistry-dependent binding modes early in the hit-to-lead process. This compound is suitable for incorporation into fragment libraries designed for both biochemical and biophysical screening formats, including surface plasmon resonance (SPR), nuclear magnetic resonance (NMR), and X-ray crystallography-based fragment screening [3].

Reference Standard for Chiral Chromatographic Method Development

The well-defined (R)-configuration at a single chiral center, combined with the chromane chromophore (enabling UV detection at 254-280 nm), makes this compound suitable as a reference standard for developing and validating chiral HPLC or supercritical fluid chromatography (SFC) methods for enantiomeric purity determination [1]. When chromatographic methods for separating chromane-derived pharmaceutical intermediates or final APIs are required, this compound can serve as a system suitability standard to verify column performance and method reproducibility. The availability of the (S)-enantiomer (CAS 2248172-67-8) as a separate commercial entity further enables preparation of enantiomer-spiked samples for limit of detection (LOD) and limit of quantification (LOQ) validation studies, a critical requirement for ICH Q2(R1)-compliant analytical method validation in pharmaceutical development [2].

Quote Request

Request a Quote for (2R)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.